Cas no 4228-97-1 (4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole)

4,7-Dibromo-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features include dibromo substitution at the 4 and 7 positions and a trifluoromethyl group at the 2-position, enhancing its reactivity and potential as a versatile intermediate. The electron-withdrawing properties of the trifluoromethyl group and bromine atoms facilitate further functionalization, making it valuable for cross-coupling reactions and heterocyclic synthesis. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole structure
4228-97-1 structure
Product Name:4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole
CAS No:4228-97-1
MF:C8H3Br2F3N2
MW:343.926030397415
CID:1516851
PubChem ID:20215
Update Time:2025-05-20

4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole
    • 1H-benzimidazole, 4,7-dibromo-2-(trifluoromethyl)-
    • BENZIMIDAZOLE, 4,7-DIBROMO-2-(TRIFLUOROMETHYL)-
    • 4228-97-1
    • BRN 0960436
    • 5-23-06-00362 (Beilstein Handbook Reference)
    • DYLHVMDRWJVLSN-UHFFFAOYSA-N
    • 4,7-Dibromo-2-(trifluoromethyl)benzimidazole
    • 4,7-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • AKOS003232046
    • DTXSID30195110
    • Inchi: 1S/C8H3Br2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
    • InChI Key: DYLHVMDRWJVLSN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1NC(C(F)(F)F)=N2)Br

Computed Properties

  • Exact Mass: 341.86149
  • Monoisotopic Mass: 341.861508
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 2.136
  • Boiling Point: 373.7°C at 760 mmHg
  • Flash Point: 179.8°C
  • Refractive Index: 1.625
  • PSA: 28.68

4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM520004-1g
4,7-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
4228-97-1 97%
1g
$436 2023-02-02

Additional information on 4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole

4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole: A Comprehensive Overview

4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole, also known by its CAS number CAS No. 4228-97-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the ring structure. The presence of bromine atoms at positions 4 and 7, along with a trifluoromethyl group at position 2, imparts unique electronic and structural properties to this molecule.

The synthesis of 4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole typically involves multi-step reactions, often starting from simpler precursors such as o-phenylenediamine derivatives. The introduction of bromine atoms and the trifluoromethyl group requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency of its synthesis.

One of the most notable applications of this compound is in the field of drug discovery. The bromine atoms and trifluoromethyl group contribute to its high lipophilicity and ability to interact with biological targets such as enzymes and receptors. Recent studies have shown promising results in its potential as an anti-cancer agent, particularly in targeting specific kinases involved in tumor growth and metastasis.

In addition to its biological applications, 4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole has also found use in materials science. Its rigid aromatic structure and electron-withdrawing groups make it an ideal candidate for constructing advanced materials such as organic semiconductors and functional polymers. Researchers have explored its role in enhancing the electronic properties of polymer blends used in flexible electronics.

The chemical stability of this compound is another key feature that makes it suitable for various industrial applications. Its resistance to thermal degradation and chemical reactivity under certain conditions ensures its reliability in manufacturing processes. Recent studies have focused on optimizing its stability under extreme conditions, which could expand its use in high-performance materials.

In terms of environmental impact, the production and handling of 4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole must adhere to strict safety protocols due to the presence of bromine atoms. However, ongoing research aims to develop greener synthesis methods that minimize waste and reduce environmental footprint.

The future prospects for this compound are highly promising, with ongoing investigations into its potential as a building block for advanced materials and pharmaceuticals. Its unique combination of electronic properties and structural features positions it as a valuable tool in both academic research and industrial applications.

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